molecular formula C204H301N51O64 B12795773 Enfuvirtide T-20

Enfuvirtide T-20

Cat. No.: B12795773
M. Wt: 4492 g/mol
InChI Key: PEASPLKKXBYDKL-FXEVSJAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Enfuvirtide T-20 is synthesized using a hybrid approach that combines solid-phase synthesis and solution-phase synthesis. The fragments of the peptide are synthesized using solid-phase synthesis, and the final peptide is assembled in solution . This method allows for the efficient production of large peptides like this compound.

Industrial Production Methods: The industrial production of this compound involves the use of thermostable chaperone-based peptide biosynthesis systems. This method ensures high peptide quality and minimizes process-related impurities . The final product undergoes rigorous quality control to ensure its therapeutic efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: Enfuvirtide T-20 undergoes various chemical reactions, including hydrolysis and deamidation. In vitro experiments have shown that this compound is hydrolyzed to a deamidated metabolite .

Common Reagents and Conditions: The synthesis of this compound involves the use of common reagents such as protecting groups for amino acids, coupling agents, and cleavage reagents. The reaction conditions are carefully controlled to ensure the correct assembly of the peptide sequence.

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which consists of 36 amino acids. The final product is purified to remove any impurities and ensure its therapeutic efficacy.

Scientific Research Applications

Enfuvirtide T-20 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an antiretroviral drug for the treatment of HIV-1 infection. It is particularly useful for patients who have developed resistance to other classes of antiretroviral drugs . In biology, this compound is used to study the mechanisms of viral entry and fusion, providing insights into the development of new antiviral therapies .

Comparison with Similar Compounds

Enfuvirtide T-20 is unique among antiretroviral drugs due to its mechanism of action as a fusion inhibitor. Other similar compounds include maraviroc and ibalizumab, which are entry inhibitors that block different stages of the viral entry process . Maraviroc blocks the CCR5 co-receptor, while ibalizumab binds to the CD4 receptor. This compound, on the other hand, targets the gp41 subunit, making it a valuable addition to the arsenal of antiretroviral therapies .

Conclusion

This compound is a groundbreaking antiretroviral drug that has significantly advanced the treatment of HIV-1 infection. Its unique mechanism of action and high efficacy make it an essential tool in the fight against HIV. The continued research and development of this compound and similar compounds hold promise for improving the lives of patients with HIV and advancing our understanding of viral entry and fusion.

Properties

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

IUPAC Name

(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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